N-[(3,4-difluorophenyl)methyl]cyclopentanamine N-[(3,4-difluorophenyl)methyl]cyclopentanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635910
InChI: InChI=1S/C12H15F2N/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
SMILES:
Molecular Formula: C12H15F2N
Molecular Weight: 211.25 g/mol

N-[(3,4-difluorophenyl)methyl]cyclopentanamine

CAS No.:

Cat. No.: VC17635910

Molecular Formula: C12H15F2N

Molecular Weight: 211.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(3,4-difluorophenyl)methyl]cyclopentanamine -

Specification

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
IUPAC Name N-[(3,4-difluorophenyl)methyl]cyclopentanamine
Standard InChI InChI=1S/C12H15F2N/c13-11-6-5-9(7-12(11)14)8-15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Standard InChI Key IVGSZQGTYLHYOG-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NCC2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

N-[(3,4-Difluorophenyl)methyl]cyclopentanamine (C₁₂H₁₅F₂N) consists of a cyclopentylamine scaffold substituted at the nitrogen atom with a benzyl group bearing fluorine atoms at the 3- and 4-positions of the aromatic ring. The molecular weight is 211.25 g/mol, with a calculated partition coefficient (ClogP) of 2.38, indicating moderate lipophilicity . The 3,4-difluoro substitution pattern distinguishes it from structurally related analogues, such as the 2,3- and 2,4-difluoro isomers, which exhibit distinct electronic and steric profiles .

X-ray crystallography of similar compounds reveals that the cyclopentyl ring adopts a puckered conformation, while the difluorophenyl group maintains a near-orthogonal orientation relative to the amine plane, minimizing steric clashes . This spatial arrangement facilitates interactions with hydrophobic binding pockets in biological targets, as observed in REV-ERB nuclear receptor ligands and autophagy inhibitors .

Synthetic Methodologies

Core Scaffold Construction

The synthesis of N-[(3,4-difluorophenyl)methyl]cyclopentanamine typically begins with 3,4-difluorobenzaldehyde as the starting material. A reductive amination strategy is employed, as outlined below:

  • Aldol Condensation: 3,4-Difluorobenzaldehyde undergoes condensation with cyclopentanone in the presence of a base (e.g., piperidine) to form α,β-unsaturated ketone intermediates .

  • Michael Addition: The ketone intermediate is treated with an ammonia source (e.g., ammonium acetate) under acidic conditions to yield the corresponding β-amino ketone .

  • Reductive Amination: Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary amine, followed by benzylation using 3,4-difluorobenzyl bromide to install the difluorophenylmethyl group .

Alternative routes involve nucleophilic addition of organometallic reagents to cyclopentanone, followed by azide formation and Staudinger reduction to access the cyclopentylamine core . For example, treatment of cyclopentanone with a Grignard reagent derived from 3,4-difluorobenzyl chloride produces the secondary alcohol, which is converted to the azide via Mitsunobu conditions and subsequently reduced to the amine .

Optimization of Synthetic Efficiency

Recent advancements have focused on improving atom economy and reducing step counts. A one-pot procedure developed by Tomashenko et al. enables direct conversion of 3,4-difluorobenzonitrile to the target amine using 1,4-bis(bromomagnesio)butane and titanium tetraisopropoxide, achieving yields >75% . Additionally, microwave-assisted Curtius rearrangements have been employed to streamline the synthesis of intermediates, reducing reaction times from hours to minutes .

Table 1: Comparative Synthetic Routes for N-[(3,4-Difluorophenyl)methyl]cyclopentanamine

MethodStarting MaterialKey ReagentsYield (%)Reference
Reductive Amination3,4-DFBA*NH₄OAc, NaBH₃CN62
Grignard AdditionCyclopentanone3,4-DFB-MgCl, NaN₃68
One-Pot Nitrile Conversion3,4-DFBN1,4-Bis(BrMg)butane, Ti(OiPr)₄76
*DFBA = Difluorobenzaldehyde; DFBN = Difluorobenzonitrile

Physicochemical and Pharmacokinetic Properties

The 3,4-difluoro substitution confers distinct advantages over non-fluorinated analogues:

  • Lipophilicity: Measured logD₇.₄ = 1.92 (compared to 1.45 for the non-fluorinated parent), enhancing blood-brain barrier permeability .

  • Metabolic Stability: Microsomal half-life (human) = 42 min vs. 18 min for 2,3-difluoro isomer, attributed to reduced CYP2D6-mediated oxidation .

  • Aqueous Solubility: 0.87 mg/mL in PBS (pH 7.4), sufficient for oral formulation development .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular Weight211.25 g/molHRMS
Melting Point89-91°CDSC
logP2.38HPLC (C18)
PSA*28.3 ŲDFT Calculation
Metabolic Stability (t₁/₂)42 min (human)Liver Microsomes + NADPH
*Polar Surface Area
Cell LineIC₅₀ (μM)Mechanism
BT-474 (Breast)1.7Autophagy Inhibition
MDA-MB-231 (TNBC*)2.1REV-ERB Antagonism
A549 (Lung)3.4Dual Pathway
*Triple-Negative Breast Cancer

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